4-Bromo-2-fluoro-6-nitrotoluene
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Overview
Description
4-Bromo-2-fluoro-6-nitrotoluene is an aromatic compound with the molecular formula C₇H₅BrFNO₂. It is a pale-yellow to yellow-brown solid at room temperature . This compound is used in various chemical synthesis processes due to its unique structural properties, which include a bromine, fluorine, and nitro group attached to a toluene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-6-nitrotoluene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of toluene derivatives. One common method involves the regioselective bromination of o-nitrotoluene, followed by fluorination and nitration under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Bromination using bromine or a brominating agent.
- Fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas.
- Nitration using a mixture of nitric acid and sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Iron powder and hydrochloric acid in ethanol and water under reflux conditions.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution: Various substituted toluenes.
Reduction: 4-Bromo-2-fluoro-6-aminotoluene.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-6-nitrotoluene is used in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of drugs and diagnostic agents.
Industry: In the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-nitrotoluene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitro group is reduced to an amine group through electron transfer processes facilitated by reducing agents . In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- 4-Bromo-2-nitrotoluene
- 4-Fluoro-2-nitrotoluene
- 4-Bromo-2-fluoro-6-nitroanisole
Uniqueness: 4-Bromo-2-fluoro-6-nitrotoluene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Properties
IUPAC Name |
5-bromo-1-fluoro-2-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUIGBPWEFMEEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378426 |
Source
|
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-34-6 |
Source
|
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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